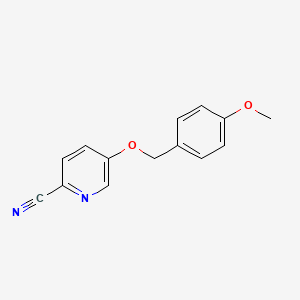

5-((4-Methoxybenzyl)oxy)picolinonitrile

Description

BenchChem offers high-quality 5-((4-Methoxybenzyl)oxy)picolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Methoxybenzyl)oxy)picolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(4-methoxyphenyl)methoxy]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-17-13-5-2-11(3-6-13)10-18-14-7-4-12(8-15)16-9-14/h2-7,9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCACZKVBHNYEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CN=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670181 | |

| Record name | 5-[(4-Methoxyphenyl)methoxy]pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917910-75-9 | |

| Record name | 5-[(4-Methoxyphenyl)methoxy]pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-((4-Methoxybenzyl)oxy)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 5-((4-Methoxybenzyl)oxy)picolinonitrile, a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. This document will cover its chemical identifiers, a detailed synthetic protocol based on established chemical principles, purification methods, and analytical characterization techniques. Furthermore, it will explore the rationale behind its molecular design and its prospective applications in the development of novel therapeutics.

Core Chemical Identifiers

A foundational aspect of any chemical entity is its unique identifiers, which ensure unambiguous communication and information retrieval. The key identifiers for 5-((4-Methoxybenzyl)oxy)picolinonitrile are summarized below.

| Identifier | Value | Source |

| CAS Number | 917910-75-9 | [1] |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [1] |

| Molecular Weight | 240.26 g/mol | [1] |

| MDL Number | MFCD18452162 | [1] |

| SMILES | COC1=CC=C(COC2=CN=C(C=C2)C#N)C=C1 | [1] |

Strategic Importance in Medicinal Chemistry

The molecular architecture of 5-((4-Methoxybenzyl)oxy)picolinonitrile is a deliberate convergence of two key pharmacophoric elements: the picolinonitrile scaffold and the 4-methoxybenzyl (PMB) protecting group. This combination makes it a valuable building block in the synthesis of complex, biologically active molecules.

The picolinonitrile moiety, a pyridine ring with a nitrile group, is a privileged scaffold in drug discovery. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The 4-methoxybenzyl (PMB) ether serves as a protecting group for the hydroxyl functionality of what would be 5-hydroxypicolinonitrile. The PMB group is favored in multi-step syntheses due to its stability under various reaction conditions and its selective removal under oxidative or strongly acidic conditions, which often leaves other protecting groups intact. This "orthogonal" deprotection strategy is crucial in the synthesis of complex molecules.

Synthesis and Purification: A Detailed Protocol

The synthesis of 5-((4-Methoxybenzyl)oxy)picolinonitrile is most effectively achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the sodium salt of 5-hydroxypicolinonitrile acts as the nucleophile, and 4-methoxybenzyl chloride serves as the electrophile.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

5-Hydroxypicolinonitrile

-

4-Methoxybenzyl chloride

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-hydroxypicolinonitrile (1.0 equivalent).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, allowing for the formation of the sodium salt of 5-hydroxypicolinonitrile.

-

Electrophile Addition: Slowly add a solution of 4-methoxybenzyl chloride (1.1 equivalents) in a small amount of anhydrous DMF to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C to decompose any unreacted sodium hydride.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Flash Column Chromatography

The crude product is purified by flash column chromatography on silica gel.

-

Column Packing: Pack a glass column with silica gel in a slurry of an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and concentrate under reduced pressure to yield 5-((4-Methoxybenzyl)oxy)picolinonitrile as a solid.

Analytical Characterization

To confirm the identity and purity of the synthesized 5-((4-Methoxybenzyl)oxy)picolinonitrile, a combination of analytical techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of both the picolinonitrile and the 4-methoxybenzyl rings, a singlet for the methoxy group protons, and a singlet for the benzylic methylene protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the nitrile carbon, the aromatic carbons, the methoxy carbon, and the benzylic methylene carbon. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of 240.26 g/mol . |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the nitrile (C≡N) stretch, C-O-C ether linkages, and aromatic C-H bonds. |

Potential Applications in Drug Discovery

While specific biological activity data for 5-((4-Methoxybenzyl)oxy)picolinonitrile is not widely published, its structural components suggest its utility as a key intermediate in the synthesis of various therapeutic agents.

-

Kinase Inhibitors: The picolinonitrile scaffold is a common feature in many kinase inhibitors. This compound could serve as a starting material for the elaboration of more complex molecules targeting kinases involved in cancer and inflammatory diseases.

-

GPCR Ligands: The pyridine ring is a well-known pharmacophore for G-protein coupled receptor (GPCR) ligands. The functional groups on this molecule provide handles for further chemical modifications to explore activity at various GPCRs.

-

Antimicrobial Agents: Pyridine and nitrile-containing compounds have shown promise as antimicrobial agents. This intermediate could be used to generate libraries of compounds for screening against various bacterial and fungal strains.

The general workflow for utilizing this intermediate in a drug discovery program is depicted below.

Caption: Drug discovery workflow utilizing 5-((4-Methoxybenzyl)oxy)picolinonitrile.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-((4-Methoxybenzyl)oxy)picolinonitrile. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. The compound should be stored in a cool, dry place, sealed from moisture.[1]

Conclusion

5-((4-Methoxybenzyl)oxy)picolinonitrile is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its combination of a pharmacologically relevant picolinonitrile core and a versatile protecting group makes it an invaluable tool for medicinal chemists. The synthetic and purification protocols outlined in this guide provide a practical framework for its preparation and use in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated.

References

- McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.

- Klochkov, A., et al. (2025). Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. MDPI.

- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Fukuda, N., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega.

-

Wuts, P. G. M. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Retrieved from [Link]

- PubMed. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters.

- Google Patents. (n.d.). US3245998A - Processes for the production of picolinic acid dericatives.

- Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology.

-

University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

- PubMed. (1972). Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. Journal of Pharmaceutical Sciences.

- Fukuda, N., et al. (2018).

- ResearchGate. (2025). Preparation of the 5-(4-((4-[18F]Fluorobenzyl)oxy)-3-methoxybenzyl)pyrimidine-2,4-diamine as a Radioligand for Positron Emission Tomography Scanning of the Tyrosine Kinase B/C Receptor.

-

University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

PMC. (n.d.). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Retrieved from [Link]

- MDPI. (2021).

- PMC. (2025).

- ResearchGate. (2025). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.

- Engle, S. M., Kirkner, T. R., & Kelly, C. B. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses.

- MDPI. (2022).

-

University of Wisconsin-Platteville. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

- RSC Publishing. (n.d.). Synthesis and characterization of novel nitrofurazanyl ethers as potential energetic plasticizers.

- World News of Natural Sciences. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino.

- Google Patents. (n.d.). US6740758B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

- PubMed. (n.d.).

- Waters Corporation. (n.d.). Column Screening for the UPLC Separation of Plastic Additives as Part of Extractables and Leachables Workflows.

- Agilent. (n.d.).

Sources

An In-depth Technical Guide to the Thermodynamic Stability of PMB-Protected Picolinonitrile Derivatives

Introduction

Picolinonitrile, or 2-cyanopyridine, and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The pyridine ring, an aromatic heterocycle, is a common feature in many biologically active compounds, while the nitrile group serves as a versatile synthetic handle and a key pharmacophoric element.[1] The synthesis of complex molecules bearing the picolinonitrile core often necessitates the use of protecting groups to mask reactive sites and ensure selective transformations.[2]

The p-methoxybenzyl (PMB) group is a widely utilized protecting group, particularly for nitrogen atoms within heterocyclic systems.[3] Its popularity stems from its general stability under a range of conditions and, most importantly, the specific and mild conditions under which it can be removed.[3][4] Understanding the thermodynamic stability of PMB-protected picolinonitrile derivatives is crucial for researchers, scientists, and drug development professionals. This stability profile dictates reaction conditions, purification strategies, and the ultimate shelf-life and viability of these compounds as drug candidates or advanced materials.

This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of PMB-protected picolinonitriles, details authoritative methods for its assessment, and offers insights into the underlying chemical principles.

The p-Methoxybenzyl (PMB) Protecting Group: A Mechanistic Overview

The PMB group is typically introduced to a nitrogen atom via a Williamson ether-like synthesis, reacting the heterocycle with p-methoxybenzyl chloride (PMB-Cl) or bromide in the presence of a base like sodium hydride (NaH).[3] The thermodynamic stability of the resulting N-PMB bond is largely influenced by the electronic properties of the PMB group itself.

The key feature of the PMB group is the para-methoxy substituent on the benzyl ring. This electron-donating group significantly stabilizes the benzyl cation that forms upon cleavage.[5] This stabilization lowers the activation energy for deprotection, making the PMB group more labile under specific conditions compared to an unsubstituted benzyl (Bn) group.[2]

Cleavage Mechanisms: The Basis of PMB's Utility

The enhanced stability of the p-methoxybenzyl cation allows for two primary, and often orthogonal, deprotection strategies:

-

Acidic Cleavage: The PMB group is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[2] The electron-donating methoxy group facilitates protonation and subsequent cleavage to form the highly stable cation.

-

Oxidative Cleavage: This is a key advantage of the PMB group. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can selectively remove the PMB group through a single-electron transfer (SET) mechanism.[3][5] The electron-rich PMB ring is highly susceptible to oxidation, a reaction that does not readily occur with electron-neutral or deficient benzyl groups, providing a powerful tool for selective deprotection in complex syntheses.[2]

The stability of PMB-protected compounds under various conditions is summarized in the table below.

| Condition Category | Reagents/Environment | N-p-Methoxybenzyl (PMB) Stability | Key Considerations |

| Acidic (Brønsted) | Trifluoroacetic Acid (TFA), HCl | Labile (readily cleaved)[2] | The electron-donating methoxy group accelerates cleavage compared to unsubstituted benzyl groups. |

| Acidic (Lewis) | BCl₃, AlCl₃, BBr₃ | Labile[2] | Cleavage is possible with strong Lewis acids. |

| Basic | NaH, t-BuOK, aq. NaOH | Stable[2] | Robust under a wide range of basic conditions. |

| Reductive | H₂/Pd-C, Na/NH₃(l) | Labile[2] | Readily cleaved by catalytic hydrogenation. |

| Oxidative | DDQ, CAN | Labile (standard cleavage method)[2] | This represents the key orthogonal deprotection strategy. |

Table 1: General Stability Profile of the N-PMB Protecting Group.

The following diagram illustrates the primary mechanisms for the deprotection of a PMB-protected picolinonitrile.

Caption: Mechanisms of PMB deprotection.

Assessing Thermodynamic Stability: Methodologies and Protocols

The thermodynamic stability of a compound refers to its resistance to decomposition or chemical change under a given set of conditions. For PMB-protected picolinonitriles, this primarily involves thermal stability. Two principal techniques are employed for this assessment: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8] It is an invaluable tool for determining the temperature at which a compound begins to decompose.[9]

Standard TGA Protocol for a Novel Compound

-

Sample Preparation: Accurately weigh 5-10 mg of the PMB-protected picolinonitrile derivative into a clean, tared TGA pan (typically ceramic or platinum).[6]

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create a non-oxidative environment.[6]

-

Heating Program: Initiate a linear heating ramp, typically from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600-800 °C). A standard heating rate is 10 °C/min.[6][10]

-

Data Acquisition: Continuously record the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots percent weight loss versus temperature. The onset temperature of decomposition is a critical parameter, often defined as the temperature at which a 5% weight loss occurs.[11]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] It provides information on thermal events such as melting, crystallization, and decomposition.[13][14]

Standard DSC Protocol for a Novel Compound

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan (typically aluminum). Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty, crimped pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Heating Program: A "heat-cool-heat" cycle is often employed to remove any prior thermal history.[6] For the analysis scan, heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.[6]

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The DSC thermogram will show endothermic (heat-absorbing) or exothermic (heat-releasing) peaks. A sharp endothermic peak typically corresponds to melting, while broad exothermic peaks at higher temperatures often indicate decomposition.[15]

The following diagram outlines a comprehensive workflow for the thermal stability analysis of a new PMB-protected picolinonitrile derivative.

Caption: Workflow for thermal analysis.

Interpreting Thermal Data

The combination of TGA and DSC provides a robust profile of a compound's thermal stability. For instance, a compound might exhibit a sharp melting point in the DSC trace, followed by a weight loss event in the TGA curve at a significantly higher temperature, indicating that the compound is stable in its liquid phase up to the decomposition temperature.

| Derivative | Melting Point (Tₘ) from DSC (°C) | Onset of Decomposition (Tₔ) from TGA (°C) | Stability Window (Tₔ - Tₘ) (°C) |

| PMB-Picolinonitrile | 85 | 250 | 165 |

| PMB-4-Chloro-Picolinonitrile | 102 | 235 | 133 |

| PMB-4-Methoxy-Picolinonitrile | 91 | 265 | 174 |

Table 2: Hypothetical Thermal Stability Data for PMB-Protected Picolinonitrile Derivatives. This data is illustrative and serves as an example for interpretation.

In this hypothetical data, the electron-withdrawing chloro group slightly destabilizes the molecule, lowering the decomposition temperature. Conversely, the electron-donating methoxy group on the picolinonitrile ring appears to enhance thermal stability.

Computational Approaches to Stability Prediction

Alongside experimental techniques, computational chemistry offers powerful tools for predicting the thermodynamic stability of molecules.[16] Density Functional Theory (DFT) calculations can be used to determine the electronic structure, bond energies, and potential energy surfaces of PMB-protected picolinonitriles.[17]

By modeling potential degradation pathways, such as the cleavage of the N-PMB bond, researchers can calculate activation energies. A higher activation energy corresponds to a more stable compound. These computational models can help rationalize experimental findings and guide the design of more stable derivatives by predicting the effects of different substituents on the picolinonitrile core.[18][19]

Caption: Factors influencing stability.

Conclusion

The thermodynamic stability of PMB-protected picolinonitrile derivatives is a critical parameter in their synthesis, handling, and application. The p-methoxybenzyl group offers a unique stability profile, being robust to basic conditions while labile to both acidic and oxidative cleavage, which provides essential strategic flexibility in multi-step synthesis.[2][3]

A thorough understanding and assessment of thermal stability, achieved through a synergistic application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is paramount for any research or development program involving these compounds.[6] These experimental techniques, complemented by computational modeling, provide a comprehensive picture of a molecule's behavior under thermal stress, enabling the rational design of more robust molecules and ensuring the quality and reliability of final products in the pharmaceutical and materials science industries.

References

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Available from: [Link]

-

Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. ePrints Soton. Available from: [Link]

-

PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]

-

Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. Scientific & Academic Publishing. Available from: [Link]

-

Thermal Hazard Evaluation of 4Methoxybenzyl Chloride (PMB-Cl). ResearchGate. Available from: [Link]

-

TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass. Available from: [Link]

-

Benzyl Ethers. Organic Chemistry Portal. Available from: [Link]

-

Exploring the structure requirement for PKCθ inhibitory activity of pyridinecarbonitrile derivatives: an in silico analysis. PubMed. Available from: [Link]

-

Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. ResearchGate. Available from: [Link]

-

Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. Available from: [Link]

-

Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Torontech. Available from: [Link]

-

Differential scanning calorimetry. Wikipedia. Available from: [Link]

-

The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. European Astrobiology Magazine. Available from: [Link]

-

Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. Available from: [Link]

-

DSC Analysis Guide: Thermal Testing Insights. Torontech. Available from: [Link]

-

Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications. ResearchGate. Available from: [Link]

-

Improving Thermo-Oxidative Stability of Nitrile Rubber Composites by Functional Graphene Oxide. PMC. Available from: [Link]

-

Degradation Behaviors and Mechanism of Nitrile Butadiene Rubber Caused by Insulating Medium C5F10O. MDPI. Available from: [Link]

-

Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS. Available from: [Link]

-

Thermogravimetric Analysis in Pharmaceuticals. Veeprho. Available from: [Link]

-

CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. ATA Scientific. Available from: [Link]

-

Computational Insights into the Open–Closed Equilibrium of Substituted Spiropyrans: Stability and Optical Properties. MDPI. Available from: [Link]

-

Thermogravimetric Analysis (TGA). Mettler Toledo. Available from: [Link]

Sources

- 1. AGU Fall Meeting 2020 [agu.confex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. One moment, please... [torontech.com]

- 8. mt.com [mt.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. mdpi.com [mdpi.com]

- 11. Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds [article.sapub.org]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. torontech.com [torontech.com]

- 15. Improving Thermo-Oxidative Stability of Nitrile Rubber Composites by Functional Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring the structure requirement for PKCθ inhibitory activity of pyridinecarbonitrile derivatives: an in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Literature review of 5-((4-Methoxybenzyl)oxy)picolinonitrile in medicinal chemistry

The following technical guide provides an in-depth review of 5-((4-Methoxybenzyl)oxy)picolinonitrile , a strategic intermediate in medicinal chemistry.

CAS Number: 917910-75-9 Formula: C₁₄H₁₂N₂O₂ Molecular Weight: 240.26 g/mol Synonyms: 5-(4-Methoxybenzyloxy)-2-cyanopyridine; 5-PMB-oxy-picolinonitrile

Part 1: Executive Summary & Strategic Utility

5-((4-Methoxybenzyl)oxy)picolinonitrile acts as a high-value "masked" scaffold in the synthesis of bioactive pyridine derivatives. Its structural logic rests on two orthogonal functional handles:

-

The Nitrile (C2 Position): An electron-withdrawing anchor that activates the ring and serves as a precursor for amides, acids, amines, or heterocycles (e.g., tetrazoles).

-

The PMB-Ether (C5 Position): A robust protecting group for the 5-hydroxyl moiety. The p-methoxybenzyl (PMB) group is chosen over a simple benzyl ether because it can be removed under oxidative conditions (DDQ) or mild acidic conditions , offering orthogonality to other protecting groups (like Boc or benzyl esters) often present in complex drug syntheses.

This compound is frequently employed in the development of HIF-PH inhibitors (hypoxia-inducible factor prolyl hydroxylase inhibitors), kinase inhibitors , and Factor Xa inhibitors , where the 5-hydroxypicolinic acid pharmacophore is a recurring motif.

Part 2: Chemical Profile & Synthesis[1][2][3][4][5]

Synthetic Routes

The synthesis of 5-((4-Methoxybenzyl)oxy)picolinonitrile typically follows one of two primary pathways, depending on the availability of starting materials and cost considerations.

Route A: Nucleophilic Aromatic Substitution (SₙAr)

This is the preferred industrial route when 5-fluoropicolinonitrile is available. The nitrile group at C2 activates the C5 position (para-like electronic communication via the nitrogen) sufficiently to allow displacement of the fluoride by the electron-rich PMB-alcohol.

-

Reagents: 5-Fluoropicolinonitrile, 4-Methoxybenzyl alcohol, K₂CO₃ or Cs₂CO₃.

-

Solvent: DMF or DMSO (polar aprotic is essential).

-

Conditions: 105°C, 16 hours.[1]

-

Mechanism: Meisenheimer complex formation followed by fluoride elimination.

Route B: Williamson Ether Synthesis

This route utilizes 5-hydroxypicolinonitrile (commercially available) and alkylates the phenol.

-

Reagents: 5-Hydroxypicolinonitrile, 4-Methoxybenzyl chloride (PMB-Cl), K₂CO₃.

-

Solvent: Acetone or Acetonitrile.[2]

-

Conditions: Reflux, 4–6 hours.

-

Advantage: Milder conditions; avoids high-temperature SₙAr.

Visualization of Synthetic Pathways

Figure 1: Dual synthetic pathways to the target scaffold. Route A leverages the electron-deficient nature of the pyridine ring, while Route B utilizes standard phenolic alkylation.

Part 3: Reactivity & Applications in Drug Design

The utility of 5-((4-Methoxybenzyl)oxy)picolinonitrile lies in its ability to undergo divergent transformations.

The Nitrile Handle (C2)

The nitrile is a "masked" carboxylic acid. In medicinal chemistry, it is often:

-

Hydrolyzed to a primary amide (CONH₂) or acid (COOH) to form the metal-binding pharmacophore seen in HIF-PH inhibitors.

-

Cyclized with sodium azide to form a tetrazole , a bioisostere of a carboxylic acid with improved metabolic stability and lipophilicity (common in sartans and kinase inhibitors).

The PMB Ether Handle (C5)

The PMB group protects the oxygen during harsh nitrile transformations (e.g., strong acid hydrolysis or reduction). Once the C2 functionality is established, the PMB is removed to reveal the 5-hydroxyl group. This hydroxyl is then typically engaged in:

-

Etherification: Linking to complex aryl/heteroaryl systems.

-

Carbamate formation: To tune solubility.

Case Study Logic: HIF-PH Inhibitor Synthesis

In the synthesis of hypoxia-inducible factor prolyl hydroxylase inhibitors (e.g., analogs of Desidustat), the 5-hydroxypicolinamide core is essential.

-

Start: 5-((4-Methoxybenzyl)oxy)picolinonitrile.

-

Step 1 (Nitrile Hydrolysis): Basic hydrolysis (NaOH/H₂O₂) converts the nitrile to a primary amide without touching the PMB ether.

-

Step 2 (Deprotection): Treatment with TFA removes the PMB group.[3]

-

Step 3 (Coupling): The revealed 5-OH is coupled to a benzylic halide or via Mitsunobu reaction to the rest of the drug molecule.

Divergent Reactivity Diagram

Figure 2: Divergent synthetic utility showing how the scaffold serves as a precursor for amides, tetrazoles, and complex ethers.

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis via SₙAr (Route A)

Validates the formation of the ether linkage on the electron-deficient ring.

-

Setup: Charge a dry 100 mL round-bottom flask with 5-fluoropicolinonitrile (2.68 g, 22.0 mmol) and 4-methoxybenzyl alcohol (2.76 g, 20.0 mmol).

-

Solvent: Add anhydrous DMF (10 mL).

-

Base: Add finely ground Potassium Carbonate (3.31 g, 24.0 mmol).

-

Reaction: Heat the mixture to 105°C under an inert atmosphere (Nitrogen or Argon) for 16 hours.

-

Note: Monitor by TLC (Hexane:EtOAc 3:1). The starting fluoride is UV active.

-

-

Workup: Cool to room temperature. Pour into ice-water (100 mL). A precipitate should form.

-

Purification: Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

-

Yield: Expected yield 50–75%.

Protocol 2: PMB Deprotection (Acidic Method)

Validates the removal of the protecting group to reveal the reactive hydroxyl.

-

Setup: Dissolve 5-((4-Methoxybenzyl)oxy)picolinonitrile (1.0 eq) in Dichloromethane (DCM) (0.1 M concentration).

-

Reagent: Add Trifluoroacetic acid (TFA) (10–20 eq) dropwise at 0°C.

-

Alternative: For oxidative cleavage, use DDQ (1.2 eq) in DCM:H₂O (18:1) at room temperature.

-

-

Reaction: Stir at room temperature for 2–4 hours. The solution will turn purple/red if using DDQ, or remain clear/yellow with TFA.

-

Workup:

-

TFA Method: Concentrate in vacuo to remove TFA. Neutralize with sat. NaHCO₃ and extract with EtOAc.

-

DDQ Method: Filter off the reduced DDQ byproduct (DDHQ). Wash filtrate with sat. NaHCO₃ and brine.

-

-

Product: 5-Hydroxypicolinonitrile (Solid).

Part 5: Safety & Handling

| Hazard Class | Description | Precaution |

| Acute Toxicity | Nitriles can release cyanide upon metabolism or combustion. | Handle in a fume hood.[4] Avoid acid contact with the nitrile unless controlled. |

| Skin Irritant | Pyridine derivatives are often skin sensitizers. | Wear nitrile gloves and lab coat. |

| Reactivity | PMB ethers are sensitive to strong acids. | Store away from HCl or H₂SO₄ vapors. |

Part 6: References

-

Ambeed, Inc. (2024). Safety Data Sheet: 5-((4-Methoxybenzyl)oxy)picolinonitrile. Retrieved from

-

Akagi, T., et al. (2011). Fused heterocyclic compounds and medicinal use thereof. World Intellectual Property Organization, WO 2011/093524 . (Describes the use of 5-alkoxypicolinonitrile intermediates in antitumor agents).

-

BLD Pharm. (2024).[5] Product Analysis: CAS 917910-75-9. Retrieved from

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on PMB protection/deprotection mechanics).

-

Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Contextualizes the reactivity of 2-cyanopyridines).

Sources

- 1. 105-13-5 | 4-Methoxybenzyl alcohol | Aryls | Ambeed.com [ambeed.com]

- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 175135-47-4|2-(4-((4-Methoxybenzyl)oxy)phenyl)acetonitrile|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 5-((4-Methoxybenzyl)oxy)picolinonitrile

This technical guide provides a comprehensive overview of the analytical methodologies for the determination of the molecular weight and confirmation of the chemical formula of 5-((4-Methoxybenzyl)oxy)picolinonitrile. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical applications of key analytical techniques, ensuring a robust and validated approach to the characterization of this compound.

Introduction

5-((4-Methoxybenzyl)oxy)picolinonitrile, with a chemical formula of C₁₄H₁₂N₂O₂ and a molecular weight of 240.26 g/mol , is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate determination of its molecular weight and elemental composition is a critical first step in its characterization, ensuring purity and confirming its identity before its use in further research and development. This guide details a multi-faceted analytical workflow designed to provide unambiguous confirmation of these fundamental properties.

Theoretical Molecular Weight and Elemental Composition

A foundational aspect of chemical analysis is the calculation of the theoretical molecular weight and elemental composition from the chemical formula. For 5-((4-Methoxybenzyl)oxy)picolinonitrile (C₁₄H₁₂N₂O₂), these values are:

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 14 | 168.154 | 69.99 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.03 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.66 |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.32 |

| Total | 240.262 | 100.00 |

These theoretical values serve as the benchmark for the experimental data obtained through the analytical techniques described below.

Experimental Determination of Molecular Weight and Formula

A multi-technique approach is employed to provide a comprehensive and validated analysis of the molecular weight and formula. This workflow is designed to be self-validating, with each technique providing complementary information.

Figure 1: Integrated analytical workflow for the characterization of 5-((4-Methoxybenzyl)oxy)picolinonitrile.

Elemental Analysis (CHNO)

Principle: Combustion analysis is a fundamental technique for determining the mass percentages of carbon, hydrogen, nitrogen, and oxygen in an organic compound.[1][2] The sample is combusted in a high-temperature furnace in the presence of excess oxygen, converting the elements into their respective gaseous oxides (CO₂, H₂O, N₂). These gases are then separated and quantified by a detector, typically a thermal conductivity detector.[3]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) of 5-((4-Methoxybenzyl)oxy)picolinonitrile is placed in a tin or silver capsule. The sample must be homogenous and completely dry.[4]

-

Instrument Setup: The elemental analyzer is calibrated using a certified standard with a known elemental composition, such as acetanilide.

-

Combustion: The encapsulated sample is introduced into the combustion furnace (heated to ~900-1100 °C).

-

Reduction and Separation: The resulting gases are passed through a reduction furnace to convert nitrogen oxides to N₂ and then through a series of traps and a chromatographic column to separate CO₂, H₂O, and N₂.

-

Detection: The separated gases are detected by a thermal conductivity detector, and the resulting signals are integrated to determine the amount of each element.

-

Oxygen Analysis: Oxygen content is typically determined by pyrolysis in the absence of oxygen, where the sample is decomposed, and the resulting oxygen-containing gases are converted to carbon monoxide for quantification.[3]

Expected Results:

The experimental percentages of C, H, N, and O should be within ±0.4% of the theoretical values to confirm the empirical formula.

| Element | Theoretical % | Expected Experimental % |

| C | 69.99 | 69.59 - 70.39 |

| H | 5.03 | 4.63 - 5.43 |

| N | 11.66 | 11.26 - 12.06 |

| O | 13.32 | 12.92 - 13.72 |

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5][6] It provides the exact molecular weight of the compound and information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula by providing a highly accurate mass measurement.[7]

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is recommended to minimize fragmentation and ensure the observation of the molecular ion peak.[7]

-

Mass Analysis: The ionized sample is introduced into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates the ions based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Data Interpretation:

-

Molecular Ion Peak ([M+H]⁺ or [M]⁺˙): The primary goal is to identify the molecular ion peak. For ESI, this will likely be the protonated molecule [M+H]⁺ at an m/z of 241.27. The peak corresponding to the molecular weight of the compound is a crucial piece of evidence.[5][6]

-

Isotope Pattern: The presence of a small M+1 peak due to the natural abundance of ¹³C (approximately 1.1% per carbon atom) can help confirm the number of carbon atoms in the molecule.[7]

-

High-Resolution Data: HRMS will provide a mass measurement with high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental composition by comparing the experimental mass to the theoretical exact mass of C₁₄H₁₂N₂O₂ (240.0899).

Figure 2: A typical workflow for mass spectrometry analysis.

Spectroscopic Analysis for Structural Confirmation

While elemental analysis and mass spectrometry confirm the molecular formula and weight, spectroscopic techniques are essential for elucidating the molecular structure.

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8] ¹H NMR gives information about the number and types of hydrogen atoms and their connectivity, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol:

-

Sample Preparation: A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C spectra are acquired.

Expected ¹H NMR Data (Predicted):

-

A singlet for the methoxy (CH₃) protons around 3.8 ppm.

-

A singlet for the benzylic (CH₂) protons around 5.1 ppm.

-

A doublet for the two aromatic protons on the methoxy-substituted ring around 6.9 ppm.

-

A doublet for the two aromatic protons on the methoxy-substituted ring around 7.3 ppm.

-

Signals corresponding to the three protons on the picolinonitrile ring.

Expected ¹³C NMR Data (Predicted):

-

A signal for the methoxy carbon around 55 ppm.

-

A signal for the benzylic carbon around 70 ppm.

-

Signals for the aromatic and pyridine carbons in the range of 110-160 ppm.

-

A signal for the nitrile carbon (C≡N) around 118 ppm.

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[9]

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is mixed with KBr and pressed into a pellet, or analyzed as a thin film on a salt plate.

-

Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.

Expected FTIR Data:

-

A sharp, intense peak around 2220-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretch.[10][11]

-

Strong absorptions in the 1000-1300 cm⁻¹ region due to the C-O-C (ether) stretching vibrations.[12]

-

Absorptions corresponding to aromatic C-H and C=C bonds.

Physical Property Corroboration: Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, characteristic physical property. Impurities will typically depress and broaden the melting range.[13] Therefore, a sharp melting point provides a good indication of the sample's purity.

Experimental Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.[4]

-

Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is slowly increased (1-2 °C per minute near the melting point).[13]

-

Observation: The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.[14]

A sharp and reproducible melting point, consistent with literature values if available, supports the identity and purity of the synthesized compound.

Conclusion

The comprehensive analytical workflow detailed in this guide provides a robust and self-validating system for the determination of the molecular weight and confirmation of the chemical formula of 5-((4-Methoxybenzyl)oxy)picolinonitrile. By integrating data from elemental analysis, high-resolution mass spectrometry, NMR, and FTIR spectroscopy, researchers can have high confidence in the identity and purity of their compound, a critical prerequisite for its application in drug development and scientific research.

References

-

StudyPulse. (2025, April 5). Spectral Data Interpretation for Organic Structure Determination. Available at: [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. Available at: [Link]

-

Fiveable. (2025, August 15). Interpreting Mass Spectra | Organic Chemistry Class Notes... Available at: [Link]

-

Fiveable. (2024, August 9). 8.3 1H and 13C NMR spectroscopy. Available at: [Link]

-

DETERMINATION OF MELTING POINTS. Available at: [Link]

-

Longdom Publishing. (2023, December 13). Strategies for Interpreting Mass Spectra in Chemical Research. Available at: [Link]

-

DETERMINATION OF MELTING POINTS. Available at: [Link]

-

VELP Scientifica. (2023, September 27). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

-

Lambda Photometrics. Melting Point Determination. Available at: [Link]

-

Clarke, P. A. Fundamentals of Spectroscopy and Applications to Structure Determination. Available at: [Link]

-

Interpretation of mass spectra. Available at: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

-

Aiken, A. C., et al. (2007, August 1). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Cooperative Institute for Research in Environmental Sciences. Available at: [Link]

-

OpenOChem Learn. Interpreting MS. Available at: [Link]

-

AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

-

Universal Lab Blog. (2024, March 7). Basic principles and tests of organic element analysis. Available at: [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

Smrkolj, M., & Kovač, A. (2020, December 30). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. ACS Publications. Available at: [Link]

-

Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]

-

Basic 1h And 13c Nmr Spectroscopy. Available at: [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Available at: [Link]

-

ELTRA. Elemental Analysis - Organic & Inorganic Compounds. Available at: [Link]

-

Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

-

Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Available at: [Link]

Sources

- 1. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 2. azom.com [azom.com]

- 3. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. vce.studypulse.au [vce.studypulse.au]

- 6. longdom.org [longdom.org]

- 7. fiveable.me [fiveable.me]

- 8. fiveable.me [fiveable.me]

- 9. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rockymountainlabs.com [rockymountainlabs.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. ursinus.edu [ursinus.edu]

Safety data sheet (SDS) and handling of 5-((4-Methoxybenzyl)oxy)picolinonitrile

This guide serves as an advanced technical resource for the handling, safety profiling, and experimental application of 5-((4-Methoxybenzyl)oxy)picolinonitrile (CAS: 917910-75-9). It is designed for medicinal chemists and process safety engineers managing this intermediate in drug discovery workflows.

Safety, Handling, and Strategic Application in Medicinal Chemistry

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

5-((4-Methoxybenzyl)oxy)picolinonitrile is a bifunctional pyridine intermediate. It features a picolinonitrile core (2-cyanopyridine) substituted at the 5-position with a para-methoxybenzyl (PMB) ether . This structure is a critical "masked" synthon; the nitrile serves as a precursor to amidines, tetrazoles, or amines, while the PMB group protects a hydroxyl moiety, removable under specific oxidative or acidic conditions.

Physicochemical Properties Table[10]

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline Powder) | Typically white to off-white. |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor solubility in water/aliphatic hydrocarbons. |

| Melting Point | 72–77 °C (Predicted/Analogous) | Experimental verification required per batch. |

| Storage Temp | 2–8 °C (Refrigerated) | Hygroscopic; store under inert atmosphere (N₂/Ar). |

| pKa (Pyridine N) | ~2.5–3.0 | Reduced basicity due to the electron-withdrawing nitrile. |

Hazard Identification & Toxicology Profile

While specific toxicological data for this exact CAS is limited, a robust safety profile is derived from the Structure-Activity Relationship (SAR) of its constituent pharmacophores: Picolinonitrile and PMB-ethers.

Core Hazard Directives (GHS Classification)

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302).[1] Nitriles can liberate cyanide ions in vivo via cytochrome P450 metabolism, though aryl nitriles are generally more stable than aliphatic ones.

-

Skin/Eye Irritation: Category 2 (H315/H319).[2][3] The pyridine nitrogen and nitrile group can cause contact dermatitis and mucous membrane irritation.

-

Sensitization: Potential skin sensitizer due to the reactive benzyl ether moiety.

Metabolic Activation Pathway (Risk Assessment)

The following diagram illustrates the potential degradation pathways that dictate safety handling.

Figure 1: Potential degradation and metabolic activation pathways. Note the theoretical release of cyanide ions, necessitating strict waste segregation.

Safe Handling & Experimental Protocols

A. Personal Protective Equipment (PPE) Matrix

-

Respiratory: NIOSH-approved N95 or P100 respirator if handling open powder outside a fume hood.

-

Hands: Double-gloving recommended. Inner: Nitrile (4 mil); Outer: Nitrile (long cuff) or Laminate film (Silver Shield) for prolonged exposure.

-

Eyes: Chemical splash goggles. Face shield required during synthesis scale-up (>10g).

B. Synthesis & Handling Workflow

This protocol outlines the standard operating procedure (SOP) for utilizing this compound in a nucleophilic substitution or deprotection workflow.

Step-by-Step Protocol: PMB Deprotection (Example Application)

-

Preparation: Weigh the compound in a dedicated weighing hood. Use antistatic gun if powder is static.

-

Solvent System: Dissolve in DCM (Dichloromethane) or TFA (Trifluoroacetic acid) mixtures.

-

Caution: PMB cleavage often uses TFA or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). DDQ generates HCN gas if mixed with strong acids; ensure compatibility.

-

-

Reaction Control: Maintain temperature < 40°C. Higher temperatures increase the risk of nitrile hydrolysis to the amide/acid.

-

Quenching: Neutralize acidic mixtures with sat. NaHCO₃ slowly to prevent aerosolization of the pyridine derivative.

C. Waste Disposal Architecture

Do NOT mix with general organic waste if acidic.

| Waste Stream | Criteria | Treatment |

| Stream A: Nitrile Waste | High concentration (>1%) | Segregate as "Cyanide-bearing Organic". pH adjusted to >10 (NaOH) to prevent HCN evolution. |

| Stream B: General Organic | Dilute washings | Standard halogenated/non-halogenated solvent waste. |

| Stream C: Solid Waste | Contaminated PPE/Wipes | Double-bagged, labeled "Toxic Solid". |

Emergency Response Procedures

Spills & Exposure[5][13][14]

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[4] Do not perform mouth-to-mouth (risk of trace cyanide transfer).

-

Skin Contact: Wash with soap and water for 15 minutes.[5][4][6][7] Do not use organic solvents (ethanol/DMSO) as they enhance transdermal absorption.

-

Spill Cleanup:

Medical Surveillance

Researchers working frequently with picolinonitrile derivatives should have access to a Cyanide Antidote Kit (e.g., Hydroxocobalamin) onsite if working on multi-gram scales, although the acute risk is significantly lower than free cyanide salts.

Strategic Application: The "Masked" Scaffold

This compound is utilized primarily to synthesize kinase inhibitors where the 5-position requires a hydrogen bond donor (hydroxyl) late in the synthesis.

Figure 2: Strategic role in drug design.[10] The PMB group provides orthogonality, allowing the nitrile to be modified without affecting the 5-hydroxyl position.

References

-

BLD Pharm. (2024). Safety Data Sheet: 5-((4-Methoxybenzyl)oxy)picolinonitrile (CAS 917910-75-9).[11] Retrieved from

-

PubChem. (2024).[1] Compound Summary: Picolinonitrile (CAS 100-70-9) - Toxicological Analog. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2024). Material Safety Data Sheet: 4-Methoxybenzyl alcohol (PMB-OH). Merck KGaA. Retrieved from

-

European Chemicals Agency (ECHA). (2023).[1] Guidance on the Application of the CLP Criteria: Nitriles and Pyridines. Retrieved from

Sources

- 1. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. carlroth.com [carlroth.com]

- 4. Picolinonitrile(100-70-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. 917910-75-9|5-((4-Methoxybenzyl)oxy)picolinonitrile|BLD Pharm [bldpharm.com]

A Technical Guide to the Strategic Role of 5-((4-Methoxybenzyl)oxy)picolinonitrile in Pharmaceutical Synthesis

Abstract

5-((4-Methoxybenzyl)oxy)picolinonitrile has emerged as a highly strategic and versatile intermediate in the landscape of modern pharmaceutical development. Its unique structural features—a pyridine ring activated by a cyano group and a hydroxyl function masked by a para-methoxybenzyl (PMB) ether—render it an ideal building block for constructing complex heterocyclic scaffolds. This guide provides an in-depth technical analysis of its synthesis, core functionalities, and critical application in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), with a particular focus on the Janus kinase (JAK) inhibitor class of therapeutics. We will explore the causality behind its synthetic protocols, the strategic importance of its protecting group, and provide detailed methodologies for its application, offering field-proven insights for researchers and drug development professionals.

Introduction: The Molecular Logic of a Key Intermediate

In the intricate chess game of multi-step organic synthesis, the choice of intermediates is paramount. 5-((4-Methoxybenzyl)oxy)picolinonitrile (CAS No. 917910-75-9) is a testament to rational molecular design.[1] Its value lies in the orthogonal reactivity of its constituent parts:

-

Picolinonitrile Scaffold: The pyridine ring provides a core heterocyclic structure common in many APIs, while the electron-withdrawing nitrile (cyano) group serves as a versatile chemical handle for a variety of transformations, including hydrolysis, reduction, or participation in cycloaddition reactions.

-

The 5-Oxy Linkage: The oxygen at the C5 position of the pyridine ring is a critical point for molecular elaboration, often forming a key interaction point in the final API's binding motif.

-

The para-Methoxybenzyl (PMB) Protecting Group: This is arguably the most strategic feature of the molecule. The PMB group is a specialized benzyl ether that offers robust protection of the hydroxyl group under a wide range of conditions (e.g., basic, nucleophilic) yet can be removed under specific, mild oxidative conditions that leave other protecting groups, like standard benzyl ethers, intact.[2][3][4] This orthogonality is the cornerstone of its utility in complex syntheses.[5]

| Compound Property | Value |

| CAS Number | 917910-75-9[1] |

| Molecular Formula | C₁₄H₁₂N₂O₂[1] |

| Molecular Weight | 240.26 g/mol [1] |

| Appearance | Typically a solid |

| Storage | Sealed in dry, 2-8°C[1] |

Synthesis and Characterization: A Validated Protocol

The synthesis of 5-((4-Methoxybenzyl)oxy)picolinonitrile is most reliably achieved via a Williamson ether synthesis. This classical reaction provides a high-yielding and scalable route.

Causality in Experimental Design

The chosen protocol involves the reaction of 5-hydroxypicolinonitrile with p-methoxybenzyl chloride. The rationale behind the selection of reagents and conditions is critical for success:

-

Starting Materials: 5-hydroxypicolinonitrile provides the core scaffold. p-Methoxybenzyl chloride (PMB-Cl) is the protecting group source.

-

Base: A moderately weak base like potassium carbonate (K₂CO₃) is preferred over strong bases (e.g., NaH, nBuLi). This is a crucial choice. The phenolic proton of 5-hydroxypicolinonitrile is sufficiently acidic to be deprotonated by K₂CO₃, forming the nucleophilic phenoxide. Using a stronger base could risk unwanted side reactions, such as attack on the nitrile group or deprotonation of other sites on the molecule.

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) is ideal. It readily dissolves the ionic intermediate (potassium phenoxide) and the organic starting materials, facilitating the Sₙ2 reaction, while not interfering with the reaction itself.

Visualizing the Synthetic Pathway

The synthesis can be represented by the following workflow:

Caption: Williamson ether synthesis of the target intermediate.

Step-by-Step Laboratory Protocol

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-hydroxypicolinonitrile (1.0 eq).

-

Dissolution: Add anhydrous Dimethylformamide (DMF) to dissolve the starting material completely.

-

Base Addition: Add finely ground potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir the suspension for 15 minutes at room temperature.

-

Reagent Addition: Add p-methoxybenzyl chloride (PMB-Cl, 1.1 eq) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and pour it into ice-cold water. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 5-((4-Methoxybenzyl)oxy)picolinonitrile. Dry the product under vacuum.

Core Application: Intermediate in JAK Inhibitor Synthesis

The true value of 5-((4-Methoxybenzyl)oxy)picolinonitrile is demonstrated in its application as a key intermediate for the synthesis of Janus kinase (JAK) inhibitors.[6] JAK inhibitors are a class of targeted synthetic drugs used to treat inflammatory diseases like rheumatoid arthritis by blocking intracellular signaling pathways of cytokines.[6][7]

Strategic Role of the PMB Protecting Group

In the synthesis of many complex APIs, different functional groups must be revealed in a specific order. The PMB ether is employed when its unique deprotection condition—mild oxidation—is required to avoid affecting other sensitive groups in the molecule.

Common Deprotection Methods for PMB Ethers:

-

Oxidative Cleavage (DDQ): The most significant method. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) selectively cleaves the PMB ether.[8] The electron-donating methoxy group facilitates the formation of a charge-transfer complex, making this ether much more susceptible to oxidation than a standard benzyl (Bn) ether.[4][8] This allows for precise deprotection without resorting to harsh acidic conditions or hydrogenation, which might reduce other functional groups (e.g., alkenes, alkynes, nitro groups).[3]

-

Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can also cleave PMB ethers, often under milder conditions than those required for simple benzyl ethers.[9]

-

Electrochemical Oxidation: An emerging greener alternative that avoids stoichiometric chemical oxidants.[10][11]

Case Study: A Key Step in an Exemplary JAK Inhibitor Synthesis

While specific proprietary synthetic routes are confidential, a common strategy involves using the nitrile group as a precursor to an aminomethyl group, which is a key pharmacophore in certain JAK inhibitors. The PMB-protected hydroxyl is carried through several steps before being revealed at a later stage.

Exemplary Transformation Workflow:

Caption: Strategic use of the intermediate in a multi-step API synthesis.

Protocol: Oxidative Deprotection of the PMB Ether with DDQ

This protocol is the cornerstone of the intermediate's strategic value.

-

Setup: Dissolve the PMB-protected advanced intermediate (1.0 eq) in a solvent system of dichloromethane (CH₂Cl₂) and water (typically an 18:1 or 20:1 ratio). The water acts as a scavenger for the liberated p-methoxybenzaldehyde.[5]

-

Cooling: Cool the solution to 0°C in an ice-water bath. This helps to control the initial exotherm of the reaction.

-

DDQ Addition: Add DDQ (1.2-1.5 eq) portion-wise as a solid. The reaction mixture will typically turn a dark color (green or brown), which is characteristic of the charge-transfer complex formation.[5][8]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes acidic byproducts and decomposes excess DDQ.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer several times with dichloromethane.

-

Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product (the deprotected alcohol) by silica gel column chromatography to yield the final, pure compound.

Conclusion

5-((4-Methoxybenzyl)oxy)picolinonitrile is more than a simple building block; it is an enabling tool for sophisticated chemical synthesis. Its value is derived from a rational design that combines a versatile heterocyclic core with a strategically labile protecting group. The ability to unmask the 5-hydroxyl group under mild oxidative conditions provides a crucial element of orthogonality, allowing chemists to navigate complex synthetic pathways with greater precision and efficiency. For professionals in drug development, understanding the causality and application of such intermediates is fundamental to the successful and timely delivery of next-generation therapeutics.

References

- Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. (2025). MDPI.

- Goldstein, D. M. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.

- Various Authors. (n.d.). Benzyl Ethers. Organic Chemistry Portal.

- McClure, C. K., et al. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.

- BLDpharm. (n.d.). 917910-75-9|5-((4-Methoxybenzyl)oxy)picolinonitrile. BLDpharm.

- Lee, Y., et al. (2019). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry - ACS Publications.

- Gao, W., et al. (2020). Basic Mechanisms of JAK Inhibition. PMC - NIH.

- Lipid prodrugs of jak inhibitors and uses thereof. (n.d.). Google Patents.

- 4-Methoxyphenylacetonitrile 97 104-47-2. (n.d.). Sigma-Aldrich.

- Atobe, M., et al. (2017). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Organic Letters - ACS Publications.

- A Novel Methoxybenzyl 5-Nitroacridone Derivative Effectively Triggers G1 Cell Cycle Arrest in Chronic Myelogenous Leukemia K562 Cells by Inhibiting CDK4/6-Mediated Phosphorylation of Rb. (n.d.). PMC.

- Towards New Strategies: Case Report and Review of the Literature: Effective Application of JAK Inhibitor Baricitinib in a 4-Year-Old Boy with Anti-MDA5 Antibody-Positive Juvenile Dermatomyositis. (2025). Preprints.org.

- PMB Protecting Group: PMB Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- 4-Methoxybenzonitrile. (n.d.). PubChem.

- JAK inhibitors: an evidence-based choice of the most appropriate molecule. (n.d.). Frontiers.

- p-Methoxybenzyl (PMB) Protective Group. (2014). Chem-Station Int. Ed.

- Pharmaceutical formulation 514. (n.d.). Google Patents.

- Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. (n.d.). Organic Syntheses Procedure.

- Towards New Strategies: Case Report and Review of the Literature—Effective Use of JAK Inhibitor Baricitinib in a 4-Year-Old Boy with Anti-MDA5 Antibody-Positive Juvenile Dermatomyositis. (2026). MDPI.

- 5-(4-Aminophenyl)picolinonitrile. (n.d.). MilliporeSigma.

- The Role of 4-Methoxybenzoic Acid Derivatives in Protecting Group Chemistry. (n.d.). Benchchem.

- Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. (n.d.). ePrints Soton.

- A convenient approach for the deprotection and scavenging of the PMB group using POCl3. (2013). RSC Publishing.

Sources

- 1. 917910-75-9|5-((4-Methoxybenzyl)oxy)picolinonitrile|BLD Pharm [bldpharm.com]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]

- 8. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

Methodological & Application

Application Note: A Scalable and Robust Protocol for the Preparation of 5-((4-Methoxybenzyl)oxy)picolinonitrile

Abstract

This document provides a comprehensive, step-by-step protocol for the scalable synthesis of 5-((4-methoxybenzyl)oxy)picolinonitrile, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on the robust Williamson ether synthesis, optimized for safety, efficiency, and high yield on a large scale. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Overview

5-((4-Methoxybenzyl)oxy)picolinonitrile serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The efficient and scalable production of this intermediate is therefore of significant industrial importance. The synthetic strategy detailed herein employs the Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.[1][2][3]

For the synthesis of the target molecule, 5-hydroxypicolinonitrile is deprotonated to form a phenoxide, which then displaces the chloride from 4-methoxybenzyl chloride. This specific pathway is advantageous for scalability due to the use of readily available, cost-effective starting materials and reagents, as well as straightforward purification procedures.

Reaction Scheme:

Caption: Williamson ether synthesis of the target compound.

Materials and Reagents

For successful and reproducible results, it is imperative to use reagents of appropriate quality.

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 5-Hydroxypicolinonitrile | ≥98% | Commercially Available | May be a skin and eye irritant.[4][5] |

| 4-Methoxybenzyl chloride | ≥98% | Commercially Available | Corrosive and a lachrymator. Handle with extreme care.[6][7][8] |

| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Commercially Available | A fine powder increases surface area and reaction rate. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use anhydrous grade to prevent unwanted side reactions. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and recrystallization. |

| Hexanes | ACS Grade | Commercially Available | For recrystallization. |

| Brine (Saturated NaCl solution) | N/A | Prepared in-house | For aqueous work-up. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying the organic phase. |

Scalable Synthesis Protocol

This protocol is designed for a 100 g scale synthesis. Adjustments may be necessary for different scales.

Reaction Setup

-

Reactor Preparation: To a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet, add 5-hydroxypicolinonitrile (100 g, 0.82 mol).

-

Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 1 L) to the flask. Begin stirring to dissolve the starting material. Once dissolved, add anhydrous potassium carbonate (226 g, 1.64 mol, 2.0 equivalents) in one portion.

-

Scientist's Note: Potassium carbonate is a mild, inexpensive base suitable for large-scale reactions. Using it in powdered form maximizes its surface area, facilitating the deprotonation of the hydroxyl group. DMF is an excellent polar aprotic solvent for this SN2 reaction, as it effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic.

-

-

Reagent Addition: In a separate flask, prepare a solution of 4-methoxybenzyl chloride (142 g, 0.91 mol, 1.1 equivalents) in anhydrous DMF (200 mL).

-

Attach the solution of 4-methoxybenzyl chloride to an addition funnel and fit it to the reaction flask.

Reaction Execution

-

Heating: Heat the stirred reaction mixture to 60-70 °C.

-

Addition of Electrophile: Once the reaction temperature is stable, add the 4-methoxybenzyl chloride solution dropwise over a period of 1-2 hours.

-

Scientist's Note: A slight excess of the alkylating agent (1.1 equivalents) is used to ensure complete consumption of the more valuable 5-hydroxypicolinonitrile. The slow, controlled addition helps to manage any potential exotherm.

-

-

Monitoring the Reaction: Maintain the reaction temperature at 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

Work-up and Isolation

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into ice-cold water (4 L) with vigorous stirring. A precipitate will form.

-

Scientist's Note: Quenching in water precipitates the product, which has low aqueous solubility, and dissolves the potassium salts and residual DMF.

-

-

Filtration: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 500 mL) to remove any remaining salts and DMF.

-

Drying: Dry the crude product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Purification

-

Recrystallization: Transfer the crude solid to a suitable flask and add a mixture of ethyl acetate and hexanes (approximately 1:2 v/v). Heat the mixture to reflux with stirring until all the solid dissolves.

-

Crystallization: Slowly cool the solution to room temperature, and then place it in an ice bath for 1-2 hours to maximize crystal formation.

-

Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum at 40-50 °C.

-

Expected Yield: 85-95%

-

Purity: ≥99% (by HPLC)

-

Process Workflow Diagram

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Application Note: Precision Synthesis of 5-((4-Methoxybenzyl)oxy)picolinonitrile via Regioselective SNAr

Executive Summary & Strategic Analysis

Target Molecule: 5-((4-Methoxybenzyl)oxy)picolinonitrile Primary Application: Critical intermediate in medicinal chemistry, serving as a masked hydroxyl-pyridine scaffold. The p-methoxybenzyl (PMB) group acts as an acid-labile protecting group, while the nitrile provides a versatile handle for transformation into amides, amines, or heterocycles.

The Synthetic Challenge: Regioselectivity and Activation

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) where 4-methoxybenzyl alcohol (PMB-OH) acts as the nucleophile displacing a leaving group (LG) at the 5-position of a picolinonitrile scaffold.

-

Electronic Activation: The pyridine ring is inherently

-deficient. However, the 5-position is not activated by the ring nitrogen (which activates positions 2, 4, and 6). The reaction is driven exclusively by the nitrile group at position 2 . -